Oleoyl oxazolopyridine
CAS No.:
Cat. No.: VC21232051
Molecular Formula: C24H36N2O2
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H36N2O2 |
|---|---|
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | (Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one |
| Standard InChI | InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- |
| Standard InChI Key | YMLAXVVBJJHSKD-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
Introduction
Chemical Structure and Basic Properties
Oleoyl oxazolopyridine, scientifically known as (Z)-1-(oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one, is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with an oleoyl chain attached at the 2-position of the oxazole ring. The compound has a molecular formula of C₂₄H₃₆N₂O₂ and a molecular weight of 384.6 g/mol . It is registered with CAS number 288862-58-8 and is also identified in chemical databases as CHEMBL35925 .
The structure consists of three key components:
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The oxazolopyridine bicyclic system (a fused heterocycle containing nitrogen and oxygen)
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An electrophilic carbonyl group connecting to the oleoyl chain
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The oleyl chain with a cis double bond at the 9,10-position
This unique combination of structural elements contributes to the compound's distinctive biological properties, particularly its enzyme inhibitory activities.
Physicochemical Properties
The physicochemical properties of oleoyl oxazolopyridine are influenced by both the heterocyclic ring system and the long aliphatic chain. The oxazolopyridine portion contributes to the compound's weak basicity and hydrogen-bonding capabilities, while the oleoyl chain imparts lipophilicity.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₃₆N₂O₂ |
| Molecular Weight | 384.6 g/mol |
| Physical State | Not specifically reported, likely a waxy solid or oil at room temperature |
| Solubility | Likely soluble in organic solvents (e.g., methanol, DMSO) due to lipophilic chain |
| Key Functional Groups | Electrophilic carbonyl, oxazole-pyridine fused ring, olefinic bond |
The presence of the oxazolopyridine ring system introduces important electronic properties. The nitrogen in the pyridine ring has a pKa significantly lower than that of standalone pyridine due to the electron-withdrawing effects of the adjacent oxazole ring . This creates a structure with unique dipole characteristics that can engage in various non-covalent interactions with biological targets .
Synthesis Methods
The synthesis of oleoyl oxazolopyridine typically involves the formation of the oxazolopyridine scaffold followed by coupling with the oleoyl chain. Several synthetic approaches have been reported in the literature.
General Synthetic Routes
One common approach to synthesizing oleoyl oxazolopyridine involves the reaction of an activated oleoyl derivative with the appropriate oxazolopyridine precursor. The synthesis can be accomplished through multiple pathways:
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From the Weinreb amide: Addition of a heteroaryl lithium reagent derived from oxazolopyridine to an oleoyl Weinreb amide .
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Via α-hydroxy intermediates: Addition of a heteroaryl lithium reagent to an oleyl aldehyde, followed by oxidation of the resulting α-hydroxy heterocycle using Dess-Martin periodinane .
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Through imidate formation: Cyanohydrin formation from oleyl aldehyde, followed by acid-catalyzed conversion to the imidate and subsequent condensation with o-amino-hydroxypyridine .
The key step in these syntheses is the formation of the carbonyl linkage between the heterocyclic moiety and the fatty acid chain, which provides the electrophilic carbonyl essential for the compound's biological activity.
Specific Reaction Conditions
The synthesis of oxazolopyridines generally involves cyclization of appropriate precursors. For example, the reaction of 2-hydroxy-3-aminopyridine with suitable reagents forms the oxazole ring fused to the pyridine ring. The oleoyl group can then be introduced through various coupling methods, including the use of oleoyl chloride or other activated derivatives of oleic acid.
Industrial production methods may involve large-scale synthesis using optimized cyclization reactions for improved yield and purity. Palladium-catalyzed direct C–H bond functionalization has been reported for constructing related oxazole-pyridine scaffolds, which could potentially be applied to the synthesis of oleoyl oxazolopyridine.
Biological Activity
Oleoyl oxazolopyridine exhibits significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of endogenous fatty acid amides such as oleamide and anandamide.
FAAH Inhibition
Research indicates that oleoyl oxazolopyridine is an exceptionally potent inhibitor of FAAH. The incorporation of a nitrogen atom into the benzoxazole structure to create the oxazolopyridine scaffold enhances inhibitory potency by 50-200 times compared to the benzoxazole analog . This makes oleoyl oxazolopyridine 10-50 times more potent than corresponding trifluoromethyl ketone inhibitors.
The position of the nitrogen atom in the oxazolopyridine ring influences the inhibitory activity. Studies have found that incorporation of nitrogen at the N4 position provides the most potent inhibitor, although N5-N7 incorporation also results in effective inhibitors with only a 4- to 5-fold difference between the most and least potent agents in the series .
Table showing relative potency of different oxazolopyridine positions:
| Nitrogen Position | Relative Potency |
|---|---|
| N4 | Most potent |
| N6 | Second most potent |
| N5 | Third most potent |
| N7 | Least potent |
Structure-Activity Relationships
The biological activity of oleoyl oxazolopyridine is significantly influenced by several structural features:
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The electrophilic carbonyl group is crucial for potent enzyme inhibition. Removal of the keto group reduces potency by approximately 10⁵ times, and reduction to an alcohol decreases potency by 10³ times .
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The oleoyl double bond plays an important role in activity. Similar to observations with trifluoromethyl ketones, removal of the oleoyl cis-9,10 double bond or incorporation of a trans olefin reduces inhibitor potency .
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Chain length exhibits a specific pattern of effectiveness: C18 > C16 > C14 > C12-C8 > C7 > C6 > C5 > C2, with maximum potency observed at C12-C8, corresponding to the location of the oleoyl 9,10-cis double bond .
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Introduction of α-unsaturation (double bond, triple bond, or phenyl ring) at positions corresponding to natural fatty acid unsaturation further enhances inhibitory potency .
Comparison with Related Compounds
Oleoyl oxazolopyridine belongs to a class of heterocyclic compounds that includes various oxazole and pyridine derivatives. Comparing its structure and activity with related compounds provides insights into the unique properties of this molecule.
Comparison with Other Oxazolopyridine Derivatives
The oxazolopyridine scaffold can exist in different isomeric forms depending on the relative positions of the nitrogen and oxygen atoms. Oxazolo[4,5-b]pyridine (as found in oleoyl oxazolopyridine) represents one such isomer. Other isomers include oxazolo[4,5-c]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[5,4-c]pyridine, each with distinct electronic properties and biological activities .
The oxazolo[4,5-c]pyridin-2(3H)-one structure, while similar, features an additional ketone functionality in the oxazole ring, altering its hydrogen-bonding capabilities and biological interactions.
Comparison with Other FAAH Inhibitors
Compared to other FAAH inhibitors, oleoyl oxazolopyridine demonstrates superior potency due to its unique structural features:
| Inhibitor Type | Relative Potency | Key Structural Features |
|---|---|---|
| Oleoyl oxazolopyridine | Highest (Ki < 200 pM) | Electrophilic carbonyl, oxazolopyridine ring, oleyl chain |
| Oleoyl benzoxazole | 50-200× less potent | Lacks additional nitrogen in the heterocyclic ring |
| Trifluoromethyl ketones | 10-50× less potent | Contains CF₃ instead of heterocyclic ring |
| α-Keto esters and carboxamides | Less potent | Different electrophilic group |
Current Research and Future Directions
Current research on oleoyl oxazolopyridine and related compounds focuses on several key areas:
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Optimization of the structure to enhance specific biological activities while minimizing potential side effects.
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Investigation of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
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Exploration of additional biological targets beyond FAAH that might be affected by oleoyl oxazolopyridine.
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Development of more efficient synthetic routes to facilitate larger-scale production for further research and potential commercial applications.
Future directions may include the development of oleoyl oxazolopyridine derivatives with improved drug-like properties, clinical trials of promising candidates, and investigation of potential applications in additional therapeutic areas.
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